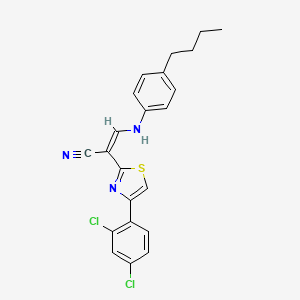

(Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 683256-34-0

Cat. No.: VC5297052

Molecular Formula: C22H19Cl2N3S

Molecular Weight: 428.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683256-34-0 |

|---|---|

| Molecular Formula | C22H19Cl2N3S |

| Molecular Weight | 428.38 |

| IUPAC Name | (Z)-3-(4-butylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C22H19Cl2N3S/c1-2-3-4-15-5-8-18(9-6-15)26-13-16(12-25)22-27-21(14-28-22)19-10-7-17(23)11-20(19)24/h5-11,13-14,26H,2-4H2,1H3/b16-13- |

| Standard InChI Key | ZYZQPYZMTNTFQF-SSZFMOIBSA-N |

| SMILES | CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Introduction

(Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound belonging to the class of thiazole derivatives. It features a unique molecular structure that includes a thiazole ring and an acrylonitrile moiety, which are crucial for its potential biological activities and chemical reactivity. The compound's molecular formula is C22H19Cl2N3S, and it has a molecular weight of approximately 428.4 g/mol, similar to its analog with a 3,4-dichlorophenyl group .

Synthesis

The synthesis of (Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile involves multi-step organic reactions. Common methods include:

-

Precursor Preparation: Synthesis of necessary precursors such as thiazole derivatives.

-

Coupling Reactions: Use of catalysts and specific solvents to facilitate coupling reactions.

-

Purification Techniques: Recrystallization or chromatography to isolate the final product.

Synthesis Steps:

-

Preparation of Thiazole Derivatives: This involves the synthesis of 4-(2,4-dichlorophenyl)thiazol-2-amine.

-

Coupling with Acrylonitrile Precursors: The thiazole derivative is then coupled with an acrylonitrile precursor in the presence of a catalyst.

-

Purification: The final product is purified using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Potential Applications

Given its structural features, (Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile may have applications in:

-

Medicinal Chemistry: Potential antimicrobial and anticancer activities due to its thiazole ring and acrylonitrile moiety .

-

Material Science: Its unique structure could be useful in developing new materials with specific properties.

Chemical Reactions

This compound can undergo various chemical reactions typical for aromatic amines and nitriles:

-

Electrophilic Substitution: Possible due to the presence of chlorine atoms.

-

Oxidation and Reduction: Can yield sulfoxides or sulfones upon oxidation, and primary amines upon reduction.

Research Findings

Research on thiazole derivatives, including (Z)-3-((4-butylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, highlights their potential as antimicrobial and anticancer agents. Studies have shown that similar compounds exhibit promising biological activities, which could be further optimized through structural modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume